N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Glycinamide Backbone: This involves the reaction of glycine with ethylamine under controlled conditions to form the glycinamide backbone.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction using phenylsulfonyl chloride.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the hydrogen atom on the glycinamide backbone with a 2-methylphenyl group using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reactions and high yield.
Purification Steps: Including crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Produces sulfonic acids and other oxidized derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in substituted glycinamide derivatives.
Scientific Research Applications
N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in biochemical pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to altered biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N~2~-ethyl-N-(2-methylphenyl)glycinamide: Lacks the phenylsulfonyl group.
N~2~-ethyl-N-(phenylsulfonyl)glycinamide: Lacks the 2-methylphenyl group.
Uniqueness
N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both the 2-methylphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(23(21,22)15-10-5-4-6-11-15)13-17(20)18-16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSFZBGAMRDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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